REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[C:2]#[CH:3].Cl[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15].C(N(CC)CC)C>C(OCC)C>[O:15]([CH:3]=[CH:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:9]=1
|
Name
|
|
Quantity
|
5.77 mmol
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
|
Name
|
|
Quantity
|
5.77 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added slowly
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred overnight at RT
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
after which the solvent is removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |